(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P
CAS No.: 387868-06-6
Cat. No.: VC11701367
Molecular Formula: C46H32F12FeP2
Molecular Weight: 930.5 g/mol
* For research use only. Not for human or veterinary use.
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P - 387868-06-6](/images/structure/VC11701367.png)
Specification
CAS No. | 387868-06-6 |
---|---|
Molecular Formula | C46H32F12FeP2 |
Molecular Weight | 930.5 g/mol |
Standard InChI | InChI=1S/C23H14F12P.C23H18P.Fe/c1-12(13-4-2-3-5-13)36(18-8-14(20(24,25)26)6-15(9-18)21(27,28)29)19-10-16(22(30,31)32)7-17(11-19)23(33,34)35;1-3-13-20(14-4-1)24(21-15-5-2-6-16-21)23-18-10-9-17-22(23)19-11-7-8-12-19;/h2-12H,1H3;1-18H;/t12-;;/m1../s1 |
Standard InChI Key | DWOXJLHOJTXMQM-CURYUGHLSA-N |
Isomeric SMILES | C[C@H]([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe] |
SMILES | CC([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe] |
Canonical SMILES | CC([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe] |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure integrates a ferrocene core, where one cyclopentadienyl ring is functionalized with a diphenylphosphino group at the 2-position. The adjacent cyclopentadienyl ring hosts an ethyl group bearing two bis(3,5-trifluoromethylphenyl)phosphine substituents. This arrangement creates a rigid, chiral environment critical for asymmetric induction . The ferrocene moiety provides structural stability and facilitates electron transfer in catalytic cycles, while the trifluoromethyl groups enhance ligand solubility in nonpolar solvents and modulate electronic effects .
Chirality and Configuration
The molecule exhibits axial chirality due to the planar-chiral ferrocene scaffold and central chirality at the ethyl-phosphine junction. The (R,R) configuration at both stereogenic centers ensures a well-defined spatial arrangement of the phosphine donors, which is pivotal for enantiocontrol in catalytic reactions. Specific optical rotation data (reported in chloroform) corroborate its chiral purity, though exact values are proprietary .
Table 1: Key Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molar Mass (g/mol) | 930.52 |
CAS Number | 387868-06-6 |
Appearance | Orange powder |
Storage Conditions | Combustible solid; Store at 2–8°C |
Solubility | Chloroform, dichloromethane |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence starting with functionalized ferrocene precursors. Key steps include:
-
Lithiation of 1,1'-dibromoferrocene to introduce the diphenylphosphino group at the 2-position .
-
Asymmetric alkylation of the ferrocenyl ethyl group using chiral auxiliaries to establish the (R) configuration .
-
Phosphination with bis(3,5-trifluoromethylphenyl)chlorophosphine under inert conditions to install the electron-deficient phosphine ligands.
Purification via column chromatography and recrystallization yields the ligand in >97% enantiomeric excess, as verified by chiral HPLC and .
Spectroscopic Characterization
-
: Resonances at δ 7.2–7.8 ppm correspond to aromatic protons, while ferrocenyl protons appear as a multiplet near δ 4.1 ppm.
-
: Two distinct signals at δ -5.2 ppm (diphenylphosphino) and δ 18.6 ppm (bis-CF3-phenylphosphine) confirm successful ligation .
Applications in Asymmetric Catalysis
Hydrogenation Reactions
The ligand forms active complexes with ruthenium and palladium, enabling enantioselective hydrogenation of α,β-unsaturated carbonyl compounds. For example, in the hydrogenation of tiglic acid (), the Ru-Walphos catalyst achieves >90% enantiomeric excess (ee) under mild conditions (20°C, 10 bar H₂) . The trifluoromethyl groups stabilize the metal center via electron withdrawal, while the bulky substituents enforce a chiral pocket around the active site.
Allylic Alkylation
In palladium-catalyzed allylic alkylations, the ligand facilitates C–C bond formation with high regio- and enantioselectivity. Substrates such as cinnamyl carbonates react with malonate nucleophiles to yield branched products with up to 95% ee . The ferrocene backbone’s rigidity prevents ligand scrambling, ensuring consistent catalytic performance.
Table 2: Catalytic Performance in Selected Reactions
Reaction Type | Substrate | ee (%) | Conditions |
---|---|---|---|
Hydrogenation | Tiglic acid | 92 | 10 bar H₂, 20°C |
Allylic Alkylation | Cinnamyl carbonate | 95 | Pd(OAc)₂, THF, 60°C |
Comparative Analysis with Related Ligands
Walphos vs. Josiphos
Josiphos ligands, another class of ferrocenyl phosphines, exhibit comparable enantioselectivity in hydrogenations but require higher catalyst loadings (1–5 mol% vs. 0.5–1 mol% for Walphos) . This difference stems from Walphos’s electron-withdrawing CF₃ groups, which enhance metal-ligand bonding and catalytic turnover.
Electronic Effects
The bis(trifluoromethyl)phenyl groups in Walphos lower the electron density at the phosphorus donors, as evidenced by stretching frequencies in IR studies of metal carbonyl complexes. This electron deficiency accelerates oxidative addition steps in cross-coupling reactions relative to electron-rich ligands like BINAP.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume